molecular formula C19H19F3N2O2 B1680104 1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone

1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone

Cat. No.: B1680104
M. Wt: 364.4 g/mol
InChI Key: VSOWCIMCDKXVRC-UHFFFAOYSA-N
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Description

NS6740, chemically known as 1,4-diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)-phenyl)-furan-2-yl)methanone, is a silent agonist of the alpha7 nicotinic acetylcholine receptor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of anti-inflammatory treatments .

Chemical Reactions Analysis

Types of Reactions: NS6740 primarily undergoes desensitization reactions when interacting with the alpha7 nicotinic acetylcholine receptor. This involves the stabilization of the receptor in a non-conducting state .

Common Reagents and Conditions: The synthesis of NS6740 involves reagents such as dimethyl sulfoxide, triethylamine, and tosyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major product of the synthesis is NS6740 itself, which is characterized by its ability to desensitize the alpha7 nicotinic acetylcholine receptor without activating it .

Scientific Research Applications

NS6740 has been extensively studied for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent by reducing the secretion of tumor necrosis factor-alpha from microglia cells. Additionally, it has been effective in reducing inflammation in mouse models of peripheral neuropathy and tonic inflammatory pain . In the field of neuroscience, NS6740 is being explored for its potential to modulate the cholinergic anti-inflammatory pathway .

Mechanism of Action

NS6740 exerts its effects by binding to the alpha7 nicotinic acetylcholine receptor. Unlike traditional agonists, NS6740 does not open the ion channel but instead stabilizes the receptor in a desensitized state. This desensitization is crucial for its anti-inflammatory effects, as it promotes the metabotropic function of the receptor . The binding interactions involve a hydrogen bond with tyrosine and a cation-pi interaction, which are essential for its silent agonist activity .

Comparison with Similar Compounds

NS6740 is unique in its ability to desensitize the alpha7 nicotinic acetylcholine receptor without activating it. Similar compounds, such as GAT107 and PNU-120596, also target the alpha7 receptor but differ in their mechanisms of action. GAT107 is a positive allosteric modulator, while PNU-120596 enhances the receptor’s response to acetylcholine . These differences highlight the unique properties of NS6740 as a silent agonist.

List of Similar Compounds:

Properties

Molecular Formula

C19H19F3N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23/h1-5,12,15H,6-11H2

InChI Key

VSOWCIMCDKXVRC-UHFFFAOYSA-N

SMILES

C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,4-diazabicyclo(3.2.2)nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone
A 793394
A-793394
A793394
NS 6740
NS-6740
NS6740

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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